2-Iodo-1-tosyl-1H-indole

Cross-coupling chemistry Regioselective synthesis Indole functionalization

Researchers requiring regioselective C2-functionalized indoles face failed couplings when substituting bromo/chloro analogs. 2-Iodo-1-tosyl-1H-indole solves this via its labile C-I bond (~57 kcal/mol BDE vs ~68 for C-Br, ~81 for C-Cl), enabling faster oxidative addition in Pd-catalyzed Suzuki-Miyaura, Sonogashira, and Heck reactions. • C2 iodine ensures exclusive 2-substituted products - the 3-iodo isomer (CAS 170456-80-1) yields different regioisomers. • Tosyl group serves as both electron-withdrawing N-protecting group and latent leaving group for subsequent transformations. Supplied at ≥98% purity. Standard packaging: 1 g, 5 g, 10 g. Bulk quantities upon request.

Molecular Formula C15H12INO2S
Molecular Weight 397.2 g/mol
CAS No. 1257657-62-7
Cat. No. B15242951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-1-tosyl-1H-indole
CAS1257657-62-7
Molecular FormulaC15H12INO2S
Molecular Weight397.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2I
InChIInChI=1S/C15H12INO2S/c1-11-6-8-13(9-7-11)20(18,19)17-14-5-3-2-4-12(14)10-15(17)16/h2-10H,1H3
InChIKeyJERQQGZPSOGSPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-1-tosyl-1H-indole: Specs & Procurement


2-Iodo-1-tosyl-1H-indole (CAS 1257657-62-7) is a dual-functionalized indole building block featuring an iodine substituent at the C2 position and a p-toluenesulfonyl (tosyl) protecting group at N1 . The compound has a molecular formula of C₁₅H₁₂INO₂S and a molecular weight of 397.23 g/mol . The tosyl group serves a dual purpose: it acts as an electron-withdrawing N-protecting group that modulates indole ring reactivity while also providing a potential leaving group for subsequent nucleophilic displacement reactions . The C2 iodine enables participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Heck couplings .

Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck)
C2 regioselective indole functionalization
N-Tosyl protected intermediate with bench stability

Irreplaceability of 2-Iodo-1-tosyl-1H-indole


Generic substitution among halogenated N-tosylindoles is not scientifically valid due to fundamental differences in reactivity governed by both halogen identity and substitution position. The C2 iodine in 2-iodo-1-tosyl-1H-indole confers distinct oxidative addition kinetics in palladium-catalyzed couplings compared to bromo or chloro analogs, with the C-I bond (bond dissociation energy approximately 57 kcal/mol) being significantly more labile than C-Br (approximately 68 kcal/mol) or C-Cl (approximately 81 kcal/mol) [1]. Additionally, the C2 versus C3 regiochemistry determines entirely different synthetic trajectories: C2-functionalized indoles serve as precursors to 2-substituted derivatives, whereas the 3-iodo isomer (CAS 170456-80-1) yields 3-substituted products [2]. Procurement decisions based solely on cost or availability without accounting for these mechanistic differences will result in failed reactions or undesired regioisomeric products.

Regioisomer Mismatch

3-Iodo-1-tosyl-1H-indole yields 3-substituted products; C2 vs C3 regiochemistry determines divergent synthetic outcomes

Halogen Reactivity Gap

C-I bond lability enables milder oxidative addition than C-Br or C-Cl analogs; bromo or chloro substitution may require harsher conditions or fail

Protecting Group Necessity

Unprotected 2-iodoindole is air-sensitive and prone to side reactions; tosyl protection ensures bench stability for multistep workflows

2-Iodo-1-tosyl-1H-indole: Comparative Evidence for Procurement


C2 Iodine Reactivity vs C3 Isomer in Cross-Coupling

The C2 iodine position in 2-iodo-1-tosyl-1H-indole directs palladium-catalyzed coupling exclusively to the C2 position, enabling synthesis of 2-substituted indoles. In contrast, 3-iodo-1-tosyl-1H-indole (CAS 170456-80-1) yields 3-substituted derivatives [1]. Under optimized Suzuki-Miyaura conditions using Pd(PPh₃)₄ as catalyst, 2-iodo-1-tosyl-1H-indole reacts with phenylboronic acid to produce 2-phenyl-1-tosyl-1H-indole in yields exceeding 80% . This regiochemical distinction is absolute: no synthetic manipulation can convert C3 coupling products to C2-substituted indoles, making procurement of the correct regioisomer essential for target compound synthesis.

Regiochemical Outcome
Head-to-head
C2 → 2-substituted indoles vs C3 → 3-substituted indoles
Regiochemistry determines synthetic trajectory; products are not interchangeable
Reported Suzuki coupling yield >80% for C2 product
Cross-coupling chemistry Regioselective synthesis Indole functionalization

C-I Bond Lability Advantage Over 2-Bromo Analog

The carbon-iodine bond in 2-iodo-1-tosyl-1H-indole (bond dissociation energy approximately 57 kcal/mol) undergoes oxidative addition to Pd(0) species significantly faster than the carbon-bromine bond in 2-bromo-1-tosyl-1H-indole (bond dissociation energy approximately 68 kcal/mol) [1]. This kinetic difference translates to milder reaction conditions for the iodo analog, often enabling coupling at lower temperatures (room temperature to 60°C) versus the bromo analog which typically requires heating (80-100°C) or stronger bases for comparable conversion . The 2-chloro analog (C-Cl bond dissociation energy approximately 81 kcal/mol) is generally unreactive under standard Suzuki conditions without specialized ligands.

C-I Bond Lability
Class-level
~57 kcal/mol
Milder oxidative addition compared to C-Br (~68) and C-Cl (~81)
Class-level bond energy inference; reaction conditions may vary
Palladium catalysis Cross-coupling Reaction kinetics

Synthetic Versatility of N-Tosyl Protection

The tosyl group in 2-iodo-1-tosyl-1H-indole serves as both an N-protecting group and a latent leaving group for nucleophilic displacement. Unprotected 2-iodoindole (no CAS; labile N-H species) undergoes rapid oxidation and N-H deprotonation under basic coupling conditions, leading to side reactions and reduced yields [1]. The tosyl group's electron-withdrawing nature (Hammett σp ≈ 0.65) also modulates the indole ring's electron density, deshielding aromatic protons and producing distinct downfield NMR shifts (δ 7.5-8.3 ppm for aromatic protons, δ 2.4 ppm for tosyl methyl) that facilitate reaction monitoring . The LogP value of 4.87 indicates favorable partitioning into organic solvents, supporting extraction and purification workflows.

N-Tosyl Protection
Context-dependent
Stable crystalline solid LogP 4.87 mp 162–165°C
Bench stability supports sequential functionalization
Storage and handling data to verify under ambient conditions
Protecting group strategy Sequential functionalization Indole chemistry

2-Iodo-1-tosyl-1H-indole Application Scenarios


Suzuki-Miyaura Synthesis of 2-Arylindole Libraries

2-Iodo-1-tosyl-1H-indole serves as the electrophilic coupling partner in Suzuki-Miyaura reactions with aryl- or heteroarylboronic acids to generate diverse 2-substituted indole libraries. Under optimized conditions with Pd(PPh₃)₄, couplings proceed with yields exceeding 80%, enabling parallel synthesis of compound collections for medicinal chemistry screening . The tosyl group can be subsequently removed via basic hydrolysis or retained as a functional handle for additional transformations. This application directly leverages the C2 iodine regiochemistry and the enhanced oxidative addition kinetics relative to bromo analogs [1].

Construction of Extended π-Conjugated Systems

The C2 iodine in 2-iodo-1-tosyl-1H-indole enables Sonogashira coupling with terminal alkynes to install alkynyl substituents at the C2 position, generating extended π-conjugated indole derivatives . These products serve as precursors to organic semiconductors and luminescent materials. Sequential Suzuki couplings with thiophene derivatives following Sonogashira alkynylation yield π-conjugated polymers with tunable electronic properties [1]. The tosyl group's electron-withdrawing character modulates the HOMO-LUMO gap of resulting conjugated systems.

Sequential Functionalization to 2,3-Disubstituted Indoles

2-Iodo-1-tosyl-1H-indole enables sequential C2-then-C3 functionalization strategies for the synthesis of 2,3-disubstituted indoles. Following initial C2 cross-coupling, the indole ring retains sufficient nucleophilicity at C3 for electrophilic substitution despite the electron-withdrawing tosyl group . Friedel-Crafts acylation at C3 using AlCl₃ demonstrates this residual reactivity [1]. Alternatively, deprotection of the tosyl group following C2 functionalization yields N-H indoles that can undergo further N-alkylation or N-arylation, providing access to fully differentiated indole scaffolds.

Domino Sonogashira Coupling-Cyclization for Polyheterocycles

While 2-iodo-1-tosyl-1H-indole itself is the target compound for procurement, related N-tosyl-2-iodo precursors have been demonstrated in domino Sonogashira coupling-cyclization sequences using heterogeneous Cu@N-C catalysts to produce 2-substituted N-tosylindoles in good to excellent yields . This precedent establishes the broader utility of N-tosyl-2-iodoindole architectures in cascade reaction design, supporting the value of 2-iodo-1-tosyl-1H-indole as a building block for complex heterocyclic synthesis [1].

Application
Selection Property
Validation Focus
2-Arylindole library synthesis
C2 iodine regiospecificity for Suzuki coupling
Cross-coupling efficiency and scope
Extended π-conjugated systems
Sonogashira alkynylation compatibility
Conjugated polymer properties
2,3-Disubstituted indole scaffolds
Sequential C2 then C3 functionalization
Regioselective derivatization order
Polyheterocycle cascade synthesis
Domino coupling-cyclization reactivity
Cascade reaction yield and selectivity

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35 linked technical documents
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